- Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same, Japan, , ,
Cas no 927-49-1 (6-Undecanone)

6-Undecanone structure
Productnaam:6-Undecanone
6-Undecanone Chemische en fysische eigenschappen
Naam en identificatie
-
- Undecan-6-one
- Di-n-amyl ketone~Di-n-pentyl ketone
- Undecanone
- dipentyl ketone
- 6-Undecanone (Diamylketone)
- Di-n-amyl ketone
- 6-Hendecanon
- 6-Oxoundecane
- 6-Undecanon
- Amyl ketone
- Diamylketon
- Pentyl ketone
- 6-Undecanone
- CAPRONE
- diamyl ketone
- dipentylformal
- FEMA 4022
- n-caprone
- Ketones, C11
- 6undecanone
- (C11) Ketones
- Undecanone-(6)
- 8JMD3E1SOO
- ZPQAKYPOZRXKFA-UHFFFAOYSA-N
- Diamylketone
- undecan-6-one, 6-undecanone
- 6-Undecanone, analytical standard
- OR7146
- LMFA12000062
-
- MDL: MFCD00009516
- Inchi: 1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3
- InChI-sleutel: ZPQAKYPOZRXKFA-UHFFFAOYSA-N
- LACHT: O=C(CCCCC)CCCCC
- BRN: 1749440
Berekende eigenschappen
- Exacte massa: 170.16700
- Monoisotopische massa: 170.167065321 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 8
- Complexiteit: 95.6
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 17.1
- Moleculair gewicht: 170.29
- Oppervlakte lading: 0
- Aantal tautomers: 2
- XLogP3: 3.8
Experimentele eigenschappen
- Kleur/vorm: Colorless to yellowish liquid
- Dichtheid: 0.831 g/mL at 25 °C(lit.)
- Smeltpunt: 14.6 °C (lit.)
- Kookpunt: 228 °C(lit.)
- Vlampunt: Fahrenheit: 190.4 ° f
Celsius: 88 ° c - Brekindex: n20/D 1.4270(lit.)
- Oplosbaarheid: 2.94e-04 M
- PSA: 17.07000
- LogboekP: 3.71610
- Brekindex: 1.424-1.430
- Oplosbaarheid: Not determined
- FEMA: 4022 | 6-UNDECANONE
- Dampfdruk: 0.05 mmHg
6-Undecanone Beveiligingsinformatie
- Prompt:warning
- Signaalwoord:Warning
- Gevaarverklaring: H227
- Waarschuwingsverklaring: P210-P280-P370+P378-P403+P235-P501
- Vervoersnummer gevaarlijk materiaal:UN 1993 / PGIII
- WGK Duitsland:3
- Code gevarencategorie: R23/25: toxic by inhalation and accidental swallowing.
- Veiligheidsinstructies: S24/25
- RTECS:YQ2828000
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Store at room temperature
- Risicozinnen:R23/25
- Verpakkingsgroep:I; II; III
- Gevaarklasse:Comb liq.
- PackingGroup:III
6-Undecanone Douanegegevens
- HS-CODE:2914190090
- Douanegegevens:
China Customs Code:
2914190090Overview:
2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
6-Undecanone Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | U0043-25ml |
6-Undecanone |
927-49-1 | 98.0%(GC) | 25ml |
¥320.0 | 2022-06-10 | |
eNovation Chemicals LLC | D634841-100g |
6-Undecanone |
927-49-1 | 97% | 100g |
$400 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U44800-25ml |
6-Undecanone |
927-49-1 | 98% | 25ml |
¥148.0 | 2023-09-06 | |
TRC | U788813-10g |
6-Undecanone |
927-49-1 | 10g |
$ 65.00 | 2022-06-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 136999-25G |
6-Undecanone |
927-49-1 | 25g |
¥3061.86 | 2023-12-10 | ||
Apollo Scientific | OR7146-5g |
Undecan-6-one |
927-49-1 | 98% | 5g |
£15.00 | 2025-03-21 | |
TRC | U788813-50g |
6-Undecanone |
927-49-1 | 50g |
$ 115.00 | 2022-06-02 | ||
Apollo Scientific | OR7146-25g |
Undecan-6-one |
927-49-1 | 98% | 25g |
£17.00 | 2025-03-21 | |
City Chemical | U197-25GM |
6-Undecanone |
927-49-1 | MP14-15deg | 25gm |
$35.57 | 2023-09-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | U0043-25ML |
6-Undecanone |
927-49-1 | >98.0%(GC) | 25ml |
¥50.00 | 2024-04-15 |
6-Undecanone Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… , Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ; 6 h, 130 °C
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Catalysts: Manganese oxide (MnO2) , Alumina ; 673 - 698 K
Referentie
- Catalytic ketonization over oxide catalysts. Part IX. Single step synthesis of aliphatic saturated and unsaturated C11 - C13 ketones from carboxylic acidsPolish Journal of Chemistry, 2004, 78(2), 299-302,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Catalysts: Cerium bromide Solvents: Ethanol ; rt; 15 min, 40 °C
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt
Referentie
- Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxideGreen Chemistry, 2022, 24(10), 4041-4049,
Synthetic Routes 6
Reactievoorwaarden
1.1 Catalysts: Manganese oxide (MnO2) , Alumina ; 673 K
Referentie
- Catalytic ketonization over oxide catalystsApplied Catalysis, 2007, 323, 77-85,
Synthetic Routes 7
Reactievoorwaarden
1.1 Catalysts: Palladium Solvents: Toluene ; 40 h, 120 °C
Referentie
- α-Alkylation of Ketones by Trialkylamines under Heterogeneous Pd/C CatalysisOrganometallics, 2014, 33(7), 1890-1892,
Synthetic Routes 8
Reactievoorwaarden
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ; 18 h, reflux
Referentie
- Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of AlcoholsACS Applied Nano Materials, 2020, 3(3), 2527-2535,
Synthetic Routes 9
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: TPAP Solvents: Toluene
Referentie
- Preparation of aldehydes or ketones from alcohols using oxygen in the presence of catalytic tetraalkylammonium ruthenium species., United Kingdom, , ,
Synthetic Routes 10
Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
Referentie
- Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation TechniquesJournal of Combinatorial Chemistry, 2002, 4(2), 112-119,
Synthetic Routes 11
Synthetic Routes 12
Reactievoorwaarden
1.1 Reagents: 4-Nitrophthalonitrile Solvents: Acetonitrile , Water ; 48 h
Referentie
- Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenesChemRxiv, 2023, 1, 1-13,
Synthetic Routes 13
Reactievoorwaarden
1.1 Reagents: 4-[(Aminocarbonyl)amino]-2,2,6,6-tetramethyl-1-piperidinyloxy (silica supported) Solvents: Acetone ; 10 min, rt
1.2 Reagents: Sodium hypochlorite Solvents: Water ; 0 °C; 12 h, 0 °C
1.2 Reagents: Sodium hypochlorite Solvents: Water ; 0 °C; 12 h, 0 °C
Referentie
- The oxidation of alcohols in N-Oxyl-immobilized silica gel/aqueous NaOCl disperse systems. A prominent access to a column-flow systemBulletin of the Chemical Society of Japan, 2004, 77(9), 1745-1755,
Synthetic Routes 14
Reactievoorwaarden
1.1 Reagents: Silver nitrate Solvents: Acetonitrile , Water
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
Referentie
- Nonacidic and highly chemoselective protection of the carbonyl function. 3-Methylbenzothiazolines as a base- and acid-resistant protected form for the carbonyl groupsBulletin of the Chemical Society of Japan, 1989, 62(4), 1215-25,
Synthetic Routes 15
Reactievoorwaarden
1.1 Reagents: Sulfuric acid , Sodium dichromate
Referentie
- The reaction of (phenyldimethylsilyl)dichloromethyllithium with organoboranes. A synthesis of α-hydroxyorganosilanes and ketonesSynthetic Communications, 1980, 10(11), 813-19,
Synthetic Routes 16
Reactievoorwaarden
1.1 Catalysts: 2,4,6-Tris(1-methylethyl)benzenethiol , Iridium(1+), [5,5′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-difluor… , Phosphonium, tetrabutyl-, diphenyl phosphate (1:1) Solvents: (Trifluoromethyl)benzene ; 24 h, rt
Referentie
- A Redox Strategy for Light-Driven, Out-of-Equilibrium Isomerizations and Application to Catalytic C-C Bond Cleavage ReactionsJournal of the American Chemical Society, 2019, 141(4), 1457-1462,
Synthetic Routes 17
Reactievoorwaarden
1.1 Reagents: Isopropanol , Oxygen Catalysts: Bis[ethyl 2-(formyl-κO)-3-(oxo-κO)butanoato]cobalt
Referentie
- Preparation of ketones, Japan, , ,
Synthetic Routes 18
Reactievoorwaarden
1.1 Catalysts: Benzophenone , Sodium tert-butoxide Solvents: Toluene ; 18 h, 110 °C
Referentie
- Efficient and eco-compatible transition metal-free Oppenauer-type oxidation of alcoholsCatalysis Communications, 2014, 47, 58-62,
Synthetic Routes 19
Synthetic Routes 20
6-Undecanone Raw materials
- Undecane, 6,6-dimethoxy-
- Benzothiazole,2,3-dihydro-3-methyl-2,2-dipentyl-
- Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-
- Hexyl hexanoate
- 6-(Dimethylphenylsilyl)-6-undecanol
- 6-Undecanone, O-methyloxime
- 1,3-Dioxolane, 2,2-dipentyl-
- 1,3-DITHIANE, 2,2-DIPENTYL-
- 6-Undecanol
- 1-Butanol
- bromopentylmagnesium
6-Undecanone Preparation Products
6-Undecanone Gerelateerde literatuur
-
1. 811. Molecular polarisability: the dipole moments, polarisations, and molar Kerr constants of ten aliphatic ketones as solutes in carbon tetrachlorideM. Aroney,D. Izsak,R. J. W. Le Fèvre J. Chem. Soc. 1961 4148
-
Christopher J. Hammond,John R. Lindsay Smith,Eiji Nagatomi,Moray S. Stark,David J. Waddington New J. Chem. 2006 30 741
-
Yvonne K. Booth,William Kitching,James J. De Voss Nat. Prod. Rep. 2009 26 490
-
Elnaz Jamalzade,Koorosh Kashkooli,Liam Griffin,G. Peter van Walsum,Thomas J. Schwartz React. Chem. Eng. 2021 6 845
-
Pablo Doménech,Ivan Pogrebnyakov,Alex T. Nielsen,Anders Riisager Green Chem. 2022 24 3461
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Aldehyde/Keton
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen ketonen
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Carbonylverbindingen ketonen
927-49-1 (6-Undecanone) Gerelateerde producten
- 111-13-7(2-Octanone)
- 110-13-4(hexane-2,5-dione)
- 120-92-3(Cyclopentanone)
- 112-12-9(2-Undecanone)
- 946251-28-1(2-(2-{(2-methoxyphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide)
- 198200-36-1(Butane, 1-chloro-4-(2,2,2-trifluoroethoxy)-)
- 2580216-62-0(3-(aminomethyl)-1-benzothiophene-2-carboxylic acid hydrochloride)
- 1396882-14-6(N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethoxy)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2228120-26-9(methyl 3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoate)
- 1436098-28-0(N-(1-benzyl-1H-imidazol-2-yl)methyl-6-fluoro-N-methylpyridine-3-carboxamide)
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:927-49-1)6-Undecanone

Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:927-49-1)6-Undecanone

Zuiverheid:99%/99%
Hoeveelheid:500g/1kg
Prijs ($):158.0/268.0